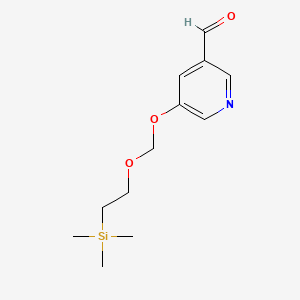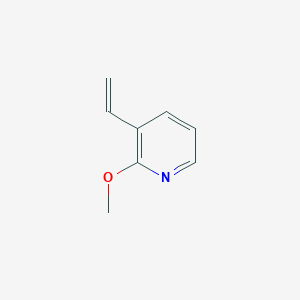
5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a carboxaldehyde group and a trimethylsilyl-protected ethoxy methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method is the reaction of 2-(Trimethylsilyl)ethanol with a suitable aldehyde precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification by chromatography, and characterization by NMR and mass spectrometry.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF) in an organic solvent.
Major Products Formed
Oxidation: 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxylic acid.
Reduction: 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarbinol.
Substitution: 5-[[2-Hydroxyethoxy]methoxy]-3-pyridinecarboxaldehyde.
科学研究应用
5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the trimethylsilyl group can be removed to expose reactive hydroxyl groups. These reactions facilitate the compound’s interaction with various molecular targets and pathways .
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for protecting hydroxyl groups.
Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate: Another compound with similar protecting group chemistry.
Uniqueness
5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is unique due to its combination of a pyridine ring with a trimethylsilyl-protected ethoxy methoxy group, which provides specific reactivity and stability advantages in synthetic applications.
属性
分子式 |
C12H19NO3Si |
|---|---|
分子量 |
253.37 g/mol |
IUPAC 名称 |
5-(2-trimethylsilylethoxymethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H19NO3Si/c1-17(2,3)5-4-15-10-16-12-6-11(9-14)7-13-8-12/h6-9H,4-5,10H2,1-3H3 |
InChI 键 |
BABWFMNDTNICCV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCOC1=CN=CC(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)


![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)



